2,2'-Dibromo-1,1'-binaphthyl
Overview
Description
2,2’-Dibromo-1,1’-binaphthyl is an organic compound with the molecular formula C20H12Br2. It is a derivative of binaphthyl, where two bromine atoms are substituted at the 2 and 2’ positions of the naphthalene rings. This compound is known for its use in various chemical reactions and applications in scientific research.
Mechanism of Action
Target of Action
It’s often used in the synthesis of various organic compounds , suggesting that its targets could be a wide range of organic molecules.
Mode of Action
The mode of action of 2,2’-Dibromo-1,1’-binaphthyl is primarily through its role as a reactant in organic synthesis . It can participate in various reactions to form new compounds. The exact interaction with its targets would depend on the specific reaction conditions and the other reactants involved .
Biochemical Pathways
As a reactant in organic synthesis, it’s likely involved in a variety of biochemical pathways depending on the specific reactions it’s used in .
Pharmacokinetics
Its bioavailability would depend on factors such as the route of administration and the specific biological context .
Result of Action
The molecular and cellular effects of 2,2’-Dibromo-1,1’-binaphthyl would depend on the specific reactions it’s involved in . As a reactant in organic synthesis, it can contribute to the formation of a wide range of organic compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 2,2’-Dibromo-1,1’-binaphthyl . For instance, its reactivity might be affected by the solvent used in the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dibromo-1,1’-binaphthyl typically involves the bromination of 1,1’-binaphthyl. One common method includes the use of bromine in the presence of a solvent like acetonitrile. The reaction is carried out by adding bromine dropwise to a solution of 1,1’-binaphthyl in acetonitrile, followed by heating the mixture to facilitate the reaction. The product is then purified through recrystallization from ethanol .
Industrial Production Methods
In industrial settings, the production of 2,2’-Dibromo-1,1’-binaphthyl may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-Dibromo-1,1’-binaphthyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organolithium compounds.
Coupling Reactions: It can participate in coupling reactions to form larger biaryl compounds.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated binaphthyl.
Common Reagents and Conditions
Organolithium Reagents: Used for substitution reactions to replace bromine atoms with other groups.
Palladium Catalysts: Employed in coupling reactions to form biaryl compounds.
Hydrogen Gas: Used in reduction reactions to remove bromine atoms.
Major Products Formed
Substituted Binaphthyls: Formed through substitution reactions.
Biaryl Compounds: Resulting from coupling reactions.
Hydrogenated Binaphthyls: Produced through reduction reactions.
Scientific Research Applications
2,2’-Dibromo-1,1’-binaphthyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and ligands for catalysis.
Biology: Employed in the study of molecular interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dibromobiphenyl: Similar structure but with biphenyl instead of binaphthyl.
6,6’-Dibromo-1,1’-bi-2-naphthol: Another brominated binaphthyl derivative with hydroxyl groups.
1,1’-Bi-2-naphthol: A non-brominated binaphthyl compound with hydroxyl groups.
Uniqueness
2,2’-Dibromo-1,1’-binaphthyl is unique due to its specific bromination pattern, which allows for selective functionalization and diverse chemical transformations. Its structure provides a balance between reactivity and stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-bromo-1-(2-bromonaphthalen-1-yl)naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUDEFZBMMRSNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347302 | |
Record name | 2,2'-DIBROMO-1,1'-BINAPHTHYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74866-28-7 | |
Record name | 2,2'-DIBROMO-1,1'-BINAPHTHYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-Dibromo-1,1'-binaphthyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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